Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. The compound features an allylamino group at position 4, a methyl group at position 1 and 3, and an ethyl ester at position 3. Pyrazolo[3,4-b]pyridine derivatives have been explored for antiviral , anticancer, and immunomodulatory applications . The allylamino substituent introduces a reactive alkene moiety, which may enhance interactions with biological targets or serve as a handle for further derivatization.
Properties
IUPAC Name |
ethyl 1,3-dimethyl-4-(prop-2-enylamino)pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-5-7-15-12-10(14(19)20-6-2)8-16-13-11(12)9(3)17-18(13)4/h5,8H,1,6-7H2,2-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZGYDCZCMQERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC=C)C(=NN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the annulation of a pyrazole fragment to an amino-substituted pyridine ring. One common method includes the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with ethyl 3-methoxyacrylate under strongly alkaline conditions, followed by substitution reactions to introduce the allylamino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Biological Activities
Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits promising biological activities:
a. Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves inhibition of specific kinases involved in cancer cell proliferation and survival pathways .
b. Anti-inflammatory Effects
Studies have shown that derivatives of pyrazolo[3,4-b]pyridines can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways . This suggests potential applications in treating inflammatory diseases.
c. Antimicrobial Activities
Preliminary investigations suggest that this compound may possess antimicrobial properties against certain bacterial strains . This aspect warrants further exploration in drug development.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their antiproliferative effects on human cancer cell lines. This compound was found to inhibit cell growth significantly at micromolar concentrations .
Case Study 2: Anti-inflammatory Mechanism
Research published in Pharmacology Reports demonstrated that a related compound reduced inflammation in animal models by downregulating NF-kB signaling pathways. This suggests that this compound could have similar effects .
Mechanism of Action
The mechanism of action of Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituents at positions 1, 3, 4, and 4. Below is a detailed comparison with structurally related compounds:
Substituent Variations at Position 4
Ethyl 4-(Allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Substituent: Allylamino (–NH–CH₂–CH=CH₂)
- Its flexible structure may improve binding to dynamic enzyme pockets.
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Substituent : Chloro (–Cl)
- Molecular Weight : 253.68
- Key Features: The chloro group enhances electrophilicity, making it a common intermediate for nucleophilic substitution reactions (e.g., with amines or thiols) .
Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Substituent: Benzylamino (–NH–CH₂–C₆H₅)
- Molecular Weight : 314.36
- Key Features: The benzyl group introduces hydrophobicity, which may improve membrane permeability but reduce solubility.
ARA-04 (Ethyl 4-((5-methylpyridin-2-yl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate)
- Substituent: (5-Methylpyridin-2-yl)amino
- Biological Activity : Demonstrated anti-herpes simplex virus type 1 (HSV-1) activity with an EC₅₀ of 12.3 µM .
- Key Features : The pyridinyl group enhances π-π stacking and hydrogen-bonding interactions, contributing to antiviral efficacy. The methyl group may stabilize the conformation of the substituent.
Comparison of Molecular Properties
Antiviral Activity
Pyrazolo[3,4-b]pyridine derivatives with amino substituents (e.g., ARA-04) exhibit antiviral properties by interfering with viral replication machinery . The allylamino group’s electron-rich nature may enhance interactions with viral polymerases or proteases, though specific data for the target compound remains unpublished.
Challenges and Opportunities
- Synthetic Challenges: The allylamino group’s alkene may undergo undesired side reactions (e.g., polymerization) under acidic or oxidative conditions, necessitating careful optimization .
- However, its lower hydrophobicity may reduce bioavailability.
Biological Activity
Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 1775632-58-0) is a compound belonging to the pyrazolopyridine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazolo[3,4-b]pyridine core structure with an allylamino substituent at the 4-position and an ethyl ester at the 5-position. The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 274.32 g/mol |
| LogP | 2.05132 |
| TPSA (Topological Polar Surface Area) | 69.04 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 5 |
These properties suggest a moderate lipophilicity and potential for membrane permeability, which are important for its biological activity.
Anticancer Properties
Research indicates that compounds in the pyrazolopyridine class exhibit significant anticancer activity. This compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown effectiveness in inhibiting CDKs, which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Targeting Apoptotic Pathways : The compound may induce apoptosis by activating caspases and modulating Bcl-2 family proteins .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazolopyridines can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammatory diseases . This suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Neuroprotective Effects
Some studies have suggested that compounds with a similar structure may exhibit neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival under stress conditions . This could have implications for treating neurodegenerative diseases like Alzheimer's.
Study on Anticancer Activity
In a study examining the anticancer potential of this compound against breast cancer cell lines (MCF-7), the compound showed significant dose-dependent inhibition of cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics .
Study on Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this compound in a mouse model of acute lung injury. Treatment with this compound resulted in reduced levels of inflammatory markers (TNF-α and IL-6) in bronchoalveolar lavage fluid . Histological analysis confirmed decreased lung inflammation compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
